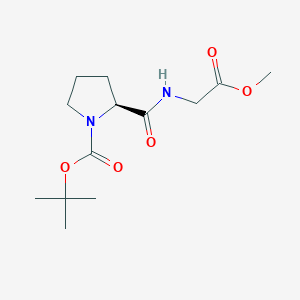

N-BOC-PRO-GLY-OME

CAS No.: 34290-72-7

Cat. No.: VC7915089

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34290-72-7 |

|---|---|

| Molecular Formula | C13H22N2O5 |

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1 |

| Standard InChI Key | RNCFSKLCUPXAEU-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)OC |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

N-Boc-Pro-Gly-OMe, with the CAS registry number 34290-72-7, is systematically named methyl 1-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-prolylglycinate. The Boc (tert-butyloxycarbonyl) group protects the amino terminus of the proline residue, while the glycine carboxyl group is esterified as a methyl ester . The molecular structure ensures stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection strategies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.324 g/mol |

| Exact Mass | 286.153 Da |

| PSA (Polar Surface Area) | 88.43 Ų |

| LogP (Partition Coefficient) | 1.453 |

Crystallographic and Conformational Features

X-ray diffraction studies of analogous Boc-protected peptides, such as N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, reveal critical insights into backbone conformations. The proline residue adopts a Cγ-exo puckering conformation with torsion angles , , and , stabilizing the pyrrolidine ring . The glycine methyl ester moiety exhibits rotational flexibility, contributing to diverse supramolecular architectures. In crystalline states, intramolecular hydrogen bonds (e.g., 3.05 Å) between the Boc carbonyl and glycine amide promote β-turn II conformations, a motif critical for peptide folding .

Synthesis and Purification Strategies

Stepwise Coupling Protocols

N-Boc-Pro-Gly-OMe is synthesized via sequential coupling of Boc-Pro-OH and Gly-OMe using carbodiimide-based activating agents. Ghalit et al. (2005) reported a 90% yield using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane . The reaction proceeds under inert conditions to prevent racemization, with the Boc group remaining intact due to its orthogonal protection.

Solid-Phase Synthesis Adaptations

Babu et al. (2004) optimized a resin-bound approach using Wang resin functionalized with Gly-OMe . After deprotection of the resin-linked glycine, Boc-Pro-OH is coupled via DIC (N,N'-diisopropylcarbodiimide), achieving an 88% isolated yield. This method minimizes side reactions and simplifies purification through filtration.

Critical Reaction Parameters:

-

Solvent: Dichloromethane or dimethylformamide (DMF)

-

Activating Agent: EDC/HOBt or DIC

-

Temperature: 0–25°C

-

Reaction Time: 4–12 hours

Conformational Dynamics and Self-Assembly

β-Turn Stabilization Mechanisms

The absence of intramolecular hydrogen bonds in N-Boc-Pro-Gly-OMe distinguishes it from canonical β-turn peptides. Crystallographic data from Srinivas et al. (2011) demonstrate that the Boc group induces a trans-trans conformation, forcing the proline-glycine segment into an open turn . This conformation lacks the i→i+3 hydrogen bond typical of β-turns but still facilitates helical supramolecular stacking through van der Waals interactions .

Solvent-Dependent Conformational Shifts

In acetonitrile-water mixtures, N-Boc-Pro-Gly-OMe adopts a dynamic equilibrium between extended and folded states. Nuclear Overhauser effect spectroscopy (NOESY) reveals proximity between the Boc tert-butyl group and glycine methyl protons, suggesting transient hydrophobic clustering . Circular dichroism (CD) spectra show a minima at 220 nm, indicative of polyproline II helices under high dielectric conditions .

Applications in Peptide Science and Drug Development

Intermediate in Neuroprotective Agents

Novo Nordisk’s patent (WO2003/104235) highlights N-Boc-Pro-Gly-OMe as a precursor to tripeptide analogs targeting glutamate receptors . Methyl esterification enhances blood-brain barrier permeability, making it invaluable in central nervous system (CNS) drug candidates.

Scaffold for Supramolecular Materials

The herringbone helix architecture observed in crystalline N-Boc-Pro-Gly-OMe inspires design of peptide-based nanomaterials. Its ability to form flower-like aggregates in acetonitrile-water (70:30 v/v) demonstrates potential in biosensing and drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume